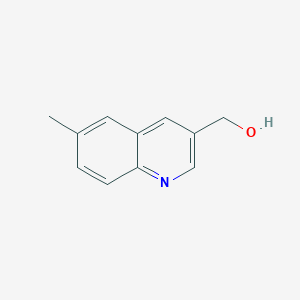

(6-Methylquinolin-3-yl)methanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(6-methylquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-2-3-11-10(4-8)5-9(7-13)6-12-11/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKJHDIJKKAWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methylquinolin 3 Yl Methanol and Its Precursors

Strategies for the Construction of the 6-Methylquinoline (B44275) Core

The formation of the quinoline (B57606) ring system is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These can be broadly categorized into classic cyclization reactions and modern catalytic approaches.

Classic Cyclization Approaches (e.g., Skraup, Doebner-Miller, Friedländer, Conrad-Limpach)

The synthesis of the 6-methylquinoline core can be achieved through several classical named reactions that involve the cyclization of anilines with various reagents. nih.govrsc.org These methods, while historically significant, often require harsh reaction conditions. acs.org

The Skraup reaction , one of the oldest methods, involves heating an aniline (B41778) with glycerol (B35011) and an oxidizing agent in the presence of concentrated sulfuric acid. nih.gov A variation of this is the Doebner-von Miller reaction , which utilizes α,β-unsaturated aldehydes or ketones instead of glycerol. nih.govwikipedia.org This reaction is a common route to 2- and 4-substituted quinolines and is often catalyzed by Lewis or Brønsted acids. wikipedia.org The mechanism of the Skraup and Doebner-von Miller reactions has been a subject of debate, with a fragmentation-recombination mechanism being proposed based on isotope scrambling experiments. capes.gov.br

The Friedländer synthesis offers another route, involving the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. nih.govresearchgate.net This reaction can be catalyzed by acids or bases and has been adapted to more environmentally friendly conditions, such as using ionic liquids or solid acid catalysts under microwave irradiation. nih.govmdpi.com

The Conrad-Limpach reaction involves the reaction of an aniline with a β-ketoester. Depending on the reaction conditions, it can yield either quinolin-4-ols or quinolin-2-ols. nih.govnih.gov

A comparison of these classic approaches is presented in the table below.

| Reaction | Key Reactants | Typical Products |

| Skraup | Aniline, Glycerol, Oxidizing Agent, Sulfuric Acid | Unsubstituted or substituted quinolines |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl Compound | 2- and/or 4-substituted quinolines |

| Friedländer | 2-Aminobenzaldehyde/ketone, Compound with α-methylene group | 2- and 3-substituted quinolines |

| Conrad-Limpach | Aniline, β-Ketoester | Quinolin-4-ols or Quinolin-2-ols |

Modern Catalytic Approaches for Quinoline Ring Formation

In recent years, modern catalytic methods have emerged as powerful alternatives to the classic cyclization reactions, often offering milder reaction conditions, higher efficiency, and greater functional group tolerance. acs.org These approaches frequently utilize transition-metal catalysts.

For instance, cobalt-catalyzed C-H bond activation has been employed for the cyclization of acetophenone (B1666503) and aniline to furnish various quinoline skeletons with high yields. mdpi.com Similarly, rhodium-catalyzed ortho-C-H bond activation provides a pathway to substituted quinolines through cascade C-H activation and heteroannulation reactions. mdpi.com Copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid has also been developed for the direct synthesis of 2-substituted quinolines. organic-chemistry.org

Furthermore, nanocatalysts are gaining prominence in quinoline synthesis due to their high efficiency and recyclability, offering environmentally benign protocols. acs.org

Synthesis of 3-Formyl-6-methylquinoline Derivatives as Intermediates

A crucial step in the synthesis of (6-methylquinolin-3-yl)methanol is the introduction of a formyl group at the 3-position of the 6-methylquinoline core. This is most commonly achieved through electrophilic substitution reactions.

Vilsmeier-Haack Formylation in Quinoline Synthesis

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including quinolines. chemijournal.comniscpr.res.in The reaction employs the Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). chemijournal.comresearchgate.net This reagent generates a halomethyleniminium salt, which acts as the electrophile. niscpr.res.in

The formylation of quinoline derivatives via the Vilsmeier-Haack reaction can lead to the formation of 3-formylquinolines. chemijournal.comniscpr.res.in For example, the reaction has been successfully applied to synthesize 2-chloro-3-formyl-8-methylquinoline. chemijournal.com The versatility of the Vilsmeier-Haack reagent has been explored in the synthesis of various novel heterocyclic systems. niscpr.res.in

Alternative Formylation Routes

While the Vilsmeier-Haack reaction is prevalent, other formylation methods exist. The Reimer-Tiemann reaction , which involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution, can be used for the formylation of hydroxyquinolines. nih.gov However, it can lead to a mixture of products. nih.gov The Duff reaction , using hexamethylenetetramine in an acidic medium, is another classical method for the formylation of activated aromatic rings. nih.gov

More contemporary approaches include electrochemical C(sp²)-H formylation using methanol (B129727) as the formyl source, catalyzed by N-hydroxyphthalimide. organic-chemistry.org

Reduction Methodologies for Converting Aldehyde to Methanol Functionality

The final step in the synthesis of this compound is the reduction of the 3-formyl group to a primary alcohol. This transformation is a standard procedure in organic synthesis, with several reliable reagents available.

The most common and convenient method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄) . masterorganicchemistry.comlibretexts.orglibretexts.org Sodium borohydride is a selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.combohrium.com The reaction is typically carried out in a protic solvent like methanol or ethanol. libretexts.orgbohrium.com An example of this is the synthesis of (2-chloro-6-methylquinolin-3-yl)methanol (B187100) from 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043) using sodium borohydride. nih.govresearchgate.net

While sodium borohydride is effective, other reducing agents can also be employed. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is less selective and requires anhydrous conditions. libretexts.org Catalytic hydrogenation is another viable option, where the aldehyde is reduced using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. rsc.orgpku.edu.cnnih.gov

A summary of common reduction methods is provided below.

| Reducing Agent | Selectivity | Reaction Conditions |

| Sodium Borohydride (NaBH₄) | Reduces aldehydes and ketones | Protic solvents (e.g., methanol, ethanol), mild conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces aldehydes, ketones, esters, carboxylic acids, etc. | Anhydrous solvents (e.g., diethyl ether, THF), requires careful handling |

| Catalytic Hydrogenation (H₂/Catalyst) | Reduces various functional groups depending on catalyst and conditions | Requires hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni) |

Selective Hydride Reductions (e.g., Sodium Borohydride)

The reduction of a 3-formyl group on the quinoline ring to a hydroxymethyl group is a common and efficient method for synthesizing this compound. Sodium borohydride (NaBH₄) is a frequently used reagent for this transformation due to its selectivity and mild reaction conditions. It readily reduces aldehydes and ketones to alcohols while typically not affecting other functional groups like esters or nitro groups under standard conditions. ncert.nic.in

A documented example involves the synthesis of (2-Chloro-6-methylquinolin-3-yl)methanol, a closely related derivative. In this preparation, 2-Chloro-6-methylquinoline-3-carbaldehyde is treated with sodium borohydride to yield the corresponding primary alcohol. masterorganicchemistry.comgoogle.com This reaction is generally carried out in an alcoholic solvent, such as methanol or ethanol, at or below room temperature. The mechanism involves the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. organic-chemistry.org A subsequent workup with a mild acid neutralizes the resulting alkoxide to afford the final alcohol product.

Table 1: Selective Hydride Reduction of Quinoline-3-carbaldehyde Precursors

| Precursor | Reagent | Product | Notes |

| 6-Methylquinoline-3-carbaldehyde | Sodium Borohydride (NaBH₄) | This compound | Standard reduction of an aldehyde to a primary alcohol. |

| 2-Chloro-6-methylquinoline-3-carbaldehyde | Sodium Borohydride (NaBH₄) | (2-Chloro-6-methylquinolin-3-yl)methanol | Demonstrates compatibility with halogen substituents on the quinoline ring. masterorganicchemistry.comgoogle.com |

Catalytic Hydrogenation Methods

Catalytic hydrogenation represents an alternative strategy for producing this compound, particularly from an ester precursor like methyl 6-methylquinoline-3-carboxylate. This method, often termed hydrogenolysis, involves reacting the ester with hydrogen gas under pressure in the presence of a metal catalyst. researchgate.net

While catalytic hydrogenation of the quinoline ring itself to form tetrahydroquinolines is well-documented, the selective reduction of a carboxylate ester substituent to an alcohol is also a standard industrial process. atlantis-press.comlibretexts.orgchemicalbook.com Copper-based catalysts, such as copper chromite (Adkins catalyst), are traditionally used for this transformation, although they often require high temperatures and pressures (e.g., 200-300°C and 200-300 bar). researchgate.netchemicalbook.com More modern catalysts based on noble metals like ruthenium can perform the hydrogenation under milder conditions. google.com The reaction involves the cleavage of the acyl-oxygen bond and subsequent reduction of the carbonyl group. A key challenge in applying this method to quinoline derivatives is preventing the concurrent reduction of the heterocyclic ring system. Careful selection of the catalyst and reaction conditions is crucial to achieve chemoselectivity for the ester reduction. wikipedia.orgalfa-chemistry.com

Derivatization Strategies from this compound

This compound serves as a valuable starting material for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships in medicinal chemistry and materials science. These derivatizations can target the hydroxymethyl group, the quinoline nitrogen, or the aromatic rings.

Transformations of the Hydroxymethyl Group

The primary alcohol functionality of the hydroxymethyl group is a key site for derivatization.

Oxidation: The hydroxymethyl group can be oxidized to form 6-methylquinoline-3-carbaldehyde or further to 6-methylquinoline-4-carboxylic acid. Mild oxidation methods like the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride under basic conditions, are ideal for converting the primary alcohol to an aldehyde without over-oxidation or affecting the quinoline ring. atlantis-press.comyoutube.comacs.org The Swern oxidation is known for its wide functional group tolerance and use of non-toxic metals. organic-chemistry.org More aggressive oxidizing agents would lead to the carboxylic acid.

Conversion to Halomethyl Derivatives: The hydroxyl group can be substituted to form a halomethyl group, such as a chloromethyl group. This transformation is typically achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.netalfa-chemistry.com The resulting 3-(chloromethyl)-6-methylquinoline (B15262625) is a reactive intermediate, susceptible to nucleophilic substitution, making it a valuable precursor for further functionalization.

Reactions Involving the Quinoline Nitrogen

The lone pair of electrons on the quinoline nitrogen atom makes it basic and nucleophilic, enabling several key reactions. organic-chemistry.org

Salt Formation: As a weak base, the quinoline nitrogen readily reacts with acids to form quinolinium salts. atlantis-press.com

N-Alkylation and N-Acylation: The nitrogen can act as a nucleophile, reacting with alkyl or acyl halides to form stable N-alkyl or N-acyl quinolinium salts. youtube.com This introduces a positive charge on the nitrogen and significantly alters the electronic properties of the heterocyclic ring.

N-Oxide Formation: Oxidation of the quinoline nitrogen with peracids, such as m-chloroperbenzoic acid (m-CPBA), or hydrogen peroxide yields the corresponding quinoline N-oxide. youtube.com This transformation modifies the reactivity of the ring, particularly towards electrophilic and nucleophilic substitution.

Electrophilic and Nucleophilic Substitutions on the Quinoline Ring

The quinoline ring system has distinct regions of reactivity. The pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, while the benzene (B151609) ring is comparatively electron-rich and undergoes electrophilic substitution. wikipedia.org

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient pyridine ring is the site for nucleophilic substitution, which occurs at positions 2 and 4. In this compound, these positions are unsubstituted. Reactions like the Chichibabin reaction (amination with sodium amide) could potentially introduce an amino group at the 2- or 4-position, though this can require harsh conditions. The reactivity towards nucleophiles can be enhanced if a good leaving group is present at these positions or by forming the N-oxide.

Table 2: Summary of Derivatization Strategies

| Reaction Site | Reaction Type | Reagents | Product Type |

| Hydroxymethyl Group | Oxidation | DMSO, Oxalyl Chloride (Swern) | Aldehyde |

| Hydroxymethyl Group | Halogenation | Thionyl Chloride (SOCl₂) | Chloromethyl Derivative |

| Quinoline Nitrogen | Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkyl Quinolinium Salt |

| Quinoline Nitrogen | Oxidation | m-CPBA | N-Oxide |

| Quinoline Ring | Electrophilic Substitution | HNO₃/H₂SO₄ | Nitro-substituted Quinoline |

| Quinoline Ring | Nucleophilic Substitution | NaNH₂ (Chichibabin) | Amino-substituted Quinoline |

Advanced Spectroscopic and Crystallographic Elucidation of 6 Methylquinolin 3 Yl Methanol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of organic molecules. For substituted quinolines, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of the molecular framework.

High-Resolution 1H NMR and 13C NMR Analysis of Chemical Shifts and Coupling Constants

The ¹H and ¹³C NMR spectra of quinoline (B57606) derivatives provide detailed information about the chemical environment of each nucleus. The substitution pattern on the quinoline ring system significantly influences the chemical shifts (δ) and coupling constants (J).

In the case of (6-Methylquinolin-3-yl)methanol, the aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the protons on the quinoline core. The protons H2 and H4, being adjacent to the heterocyclic nitrogen atom, typically appear at lower fields (higher ppm values) compared to the protons on the carbocyclic ring (H5, H7, H8). The methyl group at the C6 position and the hydroxymethyl group at the C3 position introduce further characteristic shifts and couplings. For instance, the methyl protons would appear as a singlet in the upfield region (around 2.5 ppm), while the methylene (B1212753) protons of the methanol (B129727) group would likely appear as a singlet or a doublet if coupled to the hydroxyl proton, typically in the 4.5-5.0 ppm range.

The ¹³C NMR spectrum provides complementary information, with aromatic carbons typically resonating between 110 and 150 ppm. Quaternary carbons, such as C4a and C8a, can be identified by their lack of signal in DEPT-135 experiments. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents. Theoretical calculations and comparisons with known quinoline derivatives are often employed to aid in the assignment of signals. Studies on various quinoline derivatives have established a reliable database for predicting and interpreting these spectra. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on general values for substituted quinolines and may vary from experimental values.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | 8.8 - 9.0 | C2: 150 - 152 |

| H4 | 8.0 - 8.2 | C3: 135 - 137 |

| H5 | 7.8 - 8.0 | C4: 133 - 135 |

| H7 | 7.4 - 7.6 | C4a: 128 - 130 |

| H8 | 7.9 - 8.1 | C5: 129 - 131 |

| 6-CH₃ | 2.4 - 2.6 | C6: 136 - 138 |

| 3-CH₂OH | 4.7 - 4.9 | C7: 126 - 128 |

| 3-CH₂OH | ~2.0 (broad) | C8: 129 - 131 |

| C8a: 147 - 149 | ||

| 6-CH₃: 20 - 22 | ||

| 3-CH₂OH: 62 - 64 |

Concentration-dependent NMR studies on quinoline derivatives have revealed that π-π stacking interactions between molecules can cause significant changes in chemical shifts, providing insight into intermolecular associations in solution. uncw.eduuncw.edu

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment

For complex structures like substituted quinolines, 2D NMR experiments are indispensable for complete and unambiguous signal assignment. researchgate.netoaji.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would reveal the coupling network within the aromatic rings, for example, between H7 and H8, and H7 and H5, helping to distinguish these protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹³C). This allows for the direct assignment of carbon signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful techniques for elucidating the complete carbon skeleton. It shows correlations between protons and carbons over two or three bonds. magritek.com For this compound, HMBC would be crucial for:

Assigning the quaternary carbons (C3, C4a, C6, C8a) by observing their correlations with nearby protons.

Confirming the position of the substituents. For example, the methyl protons (6-CH₃) would show correlations to C5, C6, and C7, while the methylene protons (3-CH₂OH) would correlate with C2, C3, and C4. science.gov

The combination of these techniques allows for a step-by-step assembly of the molecular structure, confirming connectivity and substituent placement. oaji.netmagritek.com

Variable Temperature NMR Studies for Conformational Dynamics

Variable-temperature (VT) NMR studies are employed to investigate dynamic processes such as the rotation around single bonds or the interconversion of conformers. nih.gov In molecules where such rotation is hindered, separate signals for each conformer might be observed at low temperatures. As the temperature is raised, these signals broaden and eventually coalesce into a single averaged signal at the coalescence temperature. nih.gov

For this compound, a potential, albeit likely low-energy, dynamic process could be the rotation around the C3-CH₂ bond. VT-NMR could determine the energy barrier for this rotation. Such studies have been successfully used to characterize rotational isomers in C-glycosylflavones, which also feature a hindered rotation about a C-C single bond connecting a large substituent to an aromatic ring system. nih.gov Additionally, VT studies can provide insights into the dynamics of intermolecular hydrogen bonding.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis of Functional Groups

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of the quinoline ring and its substituents.

O-H Stretch: A broad and strong absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be indicative of the hydroxyl group's O-H stretching vibration, with the broadening resulting from hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are found just below 3000 cm⁻¹.

C=C and C=N Stretches: The quinoline ring system gives rise to a series of characteristic stretching vibrations in the 1650-1400 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the primary alcohol group is expected to produce a strong band in the 1050-1150 cm⁻¹ region.

Ring Bending Modes: The fingerprint region (below 1400 cm⁻¹) contains numerous complex bands corresponding to in-plane and out-of-plane bending modes of the quinoline ring, which are highly characteristic of the specific substitution pattern.

An IR spectrum of the related compound 6-methylquinoline (B44275) confirms the presence of characteristic aromatic C-H and ring stretching vibrations. chemicalbook.com A full analysis combines experimental data with theoretical calculations to assign each observed band to a specific molecular motion. researchgate.netresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| -OH | O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | C-H stretch | 2850 - 2970 | Medium |

| Quinoline Ring | C=N, C=C stretches | 1400 - 1650 | Medium to Strong |

| -CH₂- | C-H bend (scissoring) | 1440 - 1480 | Medium |

| -CH₃ | C-H bend (asymmetric) | ~1450 | Medium |

| -OH | O-H bend | 1330 - 1440 | Medium, Broad |

| -C-O- | C-O stretch (primary alcohol) | 1050 - 1150 | Strong |

| Aromatic C-H | C-H out-of-plane bend | 700 - 900 | Strong |

Hydrogen Bonding Characterization through IR Spectroscopy

IR spectroscopy is particularly sensitive to hydrogen bonding. The presence, strength, and nature of hydrogen bonds significantly affect the frequency and shape of the O-H stretching band.

In the solid state, this compound is expected to form intermolecular hydrogen bonds. Crystallographic studies on the closely related analogue, (2-Chloro-6-methylquinolin-3-yl)methanol (B187100), provide an excellent model. In the crystal structure of this analogue, molecules are linked by O-H···O hydrogen bonds, creating infinite chains along the crystallographic b-axis. nih.govresearchgate.net This type of intermolecular interaction would manifest in the IR spectrum as a significant downward shift and broadening of the O-H stretching band compared to a non-hydrogen-bonded (e.g., in a very dilute solution in a non-polar solvent) O-H group. The specific frequency can give clues about the strength of the hydrogen bond. Studies on other quinoline derivatives have also utilized IR spectroscopy to identify and characterize intermolecular interactions. benthamdirect.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio of ions. This technique is instrumental in determining the molecular weight of a compound and offers insights into its structural features through the analysis of fragmentation patterns.

Molecular Ion and Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion peak (M+) is of primary importance as it corresponds to the molar mass of the compound. For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 173.21 g/mol .

The fragmentation of quinoline derivatives under electron impact ionization is a well-studied area, with specific patterns helping to distinguish between isomers. nih.gov The fragmentation of the this compound molecular ion is expected to proceed through several characteristic pathways. A common fragmentation involves the loss of a hydrogen cyanide (HCN) molecule from the quinoline ring, leading to the formation of a phenylacetylene (B144264) radical cation. rsc.org Another anticipated fragmentation is the loss of the hydroxyl group (-OH) or the entire hydroxymethyl group (-CH2OH), resulting in significant fragment ions. The stability of the resulting carbocations and radical cations often dictates the most favorable fragmentation routes.

For instance, the fragmentation of isomeric N-quinolinylphthalimides has been shown to be highly dependent on the substitution pattern, allowing for their differentiation via mass spectrometry. nih.gov Similarly, the position of the methyl and methanol groups on the quinoline ring of this compound will influence the fragmentation process, leading to a unique mass spectrum. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments, further confirming the proposed fragmentation pathways.

A plausible fragmentation pattern for this compound is outlined below:

| Fragment Ion | Proposed Structure | m/z (Nominal) |

| [M]+ | (C₁₁H₁₁NO)⁺ | 173 |

| [M-H]⁺ | (C₁₁H₁₀NO)⁺ | 172 |

| [M-OH]⁺ | (C₁₁H₁₀N)⁺ | 156 |

| [M-CH₂OH]⁺ | (C₁₀H₈N)⁺ | 142 |

| [M-HCN]⁺ | (C₁₀H₁₀O)⁺ | 146 |

Isotopic Pattern Analysis

Isotopic pattern analysis in mass spectrometry provides valuable information for confirming the elemental composition of a molecule. The presence of isotopes, such as Carbon-13 (¹³C), results in small peaks at mass units higher than the monoisotopic molecular ion peak.

For this compound (C₁₁H₁₁NO), the molecular ion peak (M+) will be accompanied by an (M+1)+ peak, primarily due to the natural abundance of ¹³C (approximately 1.1%). The intensity of the (M+1)+ peak relative to the M+ peak can be calculated and compared with the experimental data to validate the number of carbon atoms in the molecule. With 11 carbon atoms, the theoretical intensity of the (M+1)+ peak would be approximately 12.1% (11 x 1.1%) of the M+ peak intensity. The presence of ¹⁵N and ¹⁷O also contributes to the (M+1)+ peak, and ¹⁸O contributes to the (M+2)+ peak, though their natural abundances are lower. High-resolution mass spectrometry can resolve these isotopic peaks, providing a high degree of confidence in the assigned molecular formula.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure

X-ray diffraction crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

Single Crystal X-ray Structure Determination and Refinement

The determination of the crystal structure of this compound and its analogues involves growing a single crystal of high quality, which is then irradiated with X-rays. mdpi.commdpi.com The diffraction pattern produced is collected and analyzed to solve and refine the crystal structure.

For a related compound, (2-Chloro-6-methylquinolin-3-yl)methanol, single crystals were grown from a chloroform (B151607) solution. researchgate.net The crystal data revealed a monoclinic crystal system with the space group P2/c. researchgate.net The unit cell dimensions were determined to be a = 14.8091 (17) Å, b = 4.6387 (5) Å, and c = 14.5098 (11) Å, with β = 96.594 (9)°. researchgate.net The structure was solved by direct methods and refined using full-matrix least-squares techniques. mdpi.com

Table of Crystallographic Data for (2-Chloro-6-methylquinolin-3-yl)methanol researchgate.netnih.gov

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀ClNO |

| Molecular Weight | 207.65 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 14.8091 (17) |

| b (Å) | 4.6387 (5) |

| c (Å) | 14.5098 (11) |

| β (°) | 96.594 (9) |

| Volume (ų) | 990.16 (17) |

| Z | 4 |

| Temperature (K) | 295 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.085 |

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The refined crystal structure provides precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. In the case of (2-Chloro-6-methylquinolin-3-yl)methanol, the non-hydrogen atoms of the molecule were found to be nearly planar. nih.gov

Selected bond lengths and angles for (2-Chloro-6-methylquinolin-3-yl)methanol are presented in the table below. These values are within the expected ranges for similar chemical bonds. nih.gov For example, the C-O bond length of the methanol group is typically around 1.43 Å.

Table of Selected Geometric Parameters for (2-Chloro-6-methylquinolin-3-yl)methanol (Å, °) nih.gov

| Bond/Angle | Value |

| Cl1—C9 | 1.751 (5) |

| O1—C10 | 1.426 (5) |

| N1—C9 | 1.276 (6) |

| N1—C1 | 1.376 (5) |

| C7—C8 | 1.375 (6) |

| C8—C9 | 1.433 (6) |

| C8—C10 | 1.485 (6) |

| C9—N1—C1 | 117.8 (4) |

| C10—C8—C9 | 120.9 (4) |

| O1—C10—C8 | 112.2 (4) |

The torsion angles define the conformation of the molecule. For instance, the torsion angle involving the methanol group relative to the quinoline ring would indicate its orientation in the solid state.

Investigation of Intermolecular Interactions (e.g., C-H···O Hydrogen Bonds, π-π Stacking)

The packing of molecules in a crystal is governed by various intermolecular interactions. In the crystal structure of (2-Chloro-6-methylquinolin-3-yl)methanol, several types of interactions have been identified that contribute to the stability of the crystal lattice. nih.gov

Molecules are linked by O-H···O hydrogen bonds, forming chains within the crystal. nih.govnih.gov Additionally, weak C-H···π interactions are observed. nih.gov A significant stabilizing force is the presence of π-π stacking interactions between the aromatic rings of adjacent molecules. nih.govrsc.org The centroid-centroid distance for these interactions in (2-Chloro-6-methylquinolin-3-yl)methanol was found to be 3.713 (3) Å. researchgate.netnih.gov An intramolecular C-H···O hydrogen bond is also present, creating an S(5) ring motif. researchgate.netnih.gov

Polymorphism and Crystallization Studies

The ability of a compound to exist in more than one crystal form, known as polymorphism, is a critical area of study in materials science and pharmaceuticals. The specific crystalline form of a substance can significantly influence its physical properties. While comprehensive polymorphism studies on this compound are not extensively documented in publicly available literature, detailed crystallographic analyses of its close analogues provide significant insight into the crystallization behavior and solid-state arrangement of this class of compounds.

Research into quinoline derivatives often reveals the formation of distinct crystalline structures influenced by substituent groups and crystallization conditions. rsc.orgnih.gov For instance, different crystalline forms, including hydrates and anhydrates, have been identified for certain complex quinoline dihydrochloride (B599025) salts, which could be selectively crystallized from various aqueous solvent systems like methanol, ethanol, or acetone. google.com

Crystallization of quinoline derivatives is commonly achieved through slow solvent evaporation techniques. For example, crystals of 2-formyl-6-methoxy-3-carbethoxy quinoline have been successfully grown using a slow solvent evaporation method with methanol as the solvent. malariaworld.org Similarly, recrystallization from chloroform has been used to obtain colorless crystals of (2-Chlorobenzo[h]quinolin-3-yl)methanol. researchgate.net

Detailed single-crystal X-ray diffraction studies have been performed on halogenated analogues of this compound, providing a clear picture of their molecular geometry and intermolecular interactions, which are crucial for understanding their crystal packing.

A notable analogue, (2-Chloro-6-methylquinolin-3-yl)methanol, was crystallized as colorless plates from a chloroform solution via solvent evaporation. researchgate.netnih.gov Its crystal structure was determined to be monoclinic with the space group P2/c. researchgate.netnih.gov The molecule is nearly planar, and its crystal structure is stabilized by a network of intermolecular forces. researchgate.netnih.gov Key among these are O—H⋯O hydrogen bonds that link the molecules into C(2) chains. nih.gov The stability of the crystal is further enhanced by weak C—H⋯π interactions and significant π–π stacking interactions between the pyridine (B92270) and benzene (B151609) rings of adjacent molecules, with a reported centroid–centroid distance of 3.713 (3) Å. researchgate.netnih.gov

Another closely related compound, (2-Chloro-8-methylquinolin-3-yl)methanol, also provides valuable structural information. Its crystals are monoclinic with the space group P2₁/c. nih.gov Similar to its 6-methyl counterpart, the molecule is nearly planar. The crystal packing is dominated by O—H⋯O hydrogen bonds, which also form C(2) chains. nih.gov The structure is further consolidated by C—H⋯π interactions and π–π stacking, with a centroid–centroid distance of 3.661 (2) Å. nih.gov

The crystallographic data for these key analogues are summarized in the table below. The similarities in their crystal systems and packing motifs suggest that this compound likely exhibits comparable intermolecular interactions, with hydrogen bonding and π–π stacking playing dominant roles in its crystal lattice.

Interactive Table: Crystallographic Data for this compound Analogues

| Parameter | (2-Chloro-6-methylquinolin-3-yl)methanol researchgate.netnih.gov | (2-Chloro-8-methylquinolin-3-yl)methanol nih.gov |

| Chemical Formula | C₁₁H₁₀ClNO | C₁₁H₁₀ClNO |

| Molecular Weight | 207.65 | 207.65 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2/c | P2₁/c |

| a (Å) | 14.8091 (17) | 14.963 (2) |

| b (Å) | 4.6387 (5) | 4.632 (1) |

| c (Å) | 14.5098 (11) | 14.469 (2) |

| β (˚) | 96.594 (9) | 103.612 (1) |

| Volume (ų) | 990.16 (17) | 974.7 (3) |

| Z | 4 | 4 |

| Temperature (K) | 295 | 290 |

| Key Interactions | O-H···O, C-H···π, π-π stacking | O-H···O, C-H···π, π-π stacking |

Reactivity and Mechanistic Studies of 6 Methylquinolin 3 Yl Methanol

Oxidation Reactions of the Methanol (B129727) Group

The primary alcohol functionality of (6-Methylquinolin-3-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions.

A common and effective method for the oxidation of similar quinoline-3-carbaldehydes involves the use of potassium permanganate. researchgate.net This strong oxidizing agent can convert the aldehyde to a carboxylic acid. researchgate.net For the oxidation of the methanol group specifically, manganese dioxide (MnO2) is a suitable reagent. Manganese dioxide is known to oxidize unactivated alcohols to their corresponding α,β-unsaturated esters under certain conditions. rsc.org The kinetics of phenol (B47542) oxidation by manganese dioxide have been studied, indicating its effectiveness as an oxidizing agent in aqueous solutions. researchgate.net In the context of phenolic compounds, MnO2 has been shown to accelerate oxidation kinetics. nih.gov While not directly studying this compound, research on the oxidation of 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043), a structurally related compound, provides valuable insight. researchgate.net

| Oxidizing Agent | Product | Reference |

| Potassium Permanganate | 6-Methylquinoline-3-carboxylic acid | researchgate.net |

| Manganese Dioxide | 6-Methylquinoline-3-carbaldehyde | rsc.org |

Nucleophilic Substitution Reactions Involving the Hydroxyl Functionality

The hydroxyl group of the methanol substituent is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group, such as a halide or a sulfonate ester.

One common transformation is the conversion of the alcohol to a chloride, for instance by using thionyl chloride or a similar chlorinating agent. This would yield 3-(chloromethyl)-6-methylquinoline (B15262625). This activated intermediate can then readily undergo nucleophilic substitution with a variety of nucleophiles. Studies on related quinoline (B57606) systems, such as 4-chloro-8-methylquinolin-2(1H)-one, have demonstrated the feasibility of nucleophilic substitution at the chloro-substituted position with reagents like thiourea, hydrazine, and various amines. mdpi.com Similarly, research on 4-chloro-2-methyl-3-nitroquinolines has shown that the chloro group can be displaced by various nucleophiles, leading to a range of substituted quinolines. researchgate.net These examples suggest that once the hydroxyl group of this compound is converted to a halide, it would be susceptible to similar nucleophilic attacks.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the benzene ring portion of the quinoline is more susceptible to electrophilic attack than the pyridine (B92270) ring. quimicaorganica.orgreddit.com The position of substitution is directed by the existing substituents.

In this compound, the methyl group at C6 is an activating, ortho- and para-directing group. libretexts.org The methanol group at C3 is also generally considered to be an activating, ortho- and para-directing group. Therefore, electrophilic attack is most likely to occur at the 5 and 8 positions of the quinoline ring, which are ortho and para to the activating methyl group and meta to the deactivating influence of the pyridine nitrogen. quimicaorganica.orgreddit.com The directing effects of substituents play a crucial role in determining the regioselectivity of these reactions. libretexts.orgacs.org Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.org

| Position of Substitution | Directing Influence | Reference |

| C5 and C8 | Methyl group (activating, ortho/para-directing) | quimicaorganica.orgreddit.com |

Palladium-Mediated and Other Transition Metal-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. scilit.comresearchgate.net For this compound to participate in such reactions, the hydroxyl group would typically first need to be converted to a halide or a triflate, creating a suitable electrophilic partner for the coupling reaction.

Once converted to a derivative like 3-(halomethyl)-6-methylquinoline, it could participate in reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings. researchgate.net These reactions allow for the introduction of a wide variety of substituents onto the quinoline scaffold. scilit.com For instance, Suzuki cross-coupling reactions have been successfully employed with bromo-substituted quinazolines, which are structurally similar to quinolines, to synthesize highly conjugated systems. mdpi.com The quinoline nitrogen itself can also act as a ligand, facilitating palladium-catalyzed C-H functionalization reactions. soton.ac.uk Furthermore, palladium-catalyzed tandem reactions have been developed for the synthesis of quinoline derivatives. nih.gov

Investigation of Acid-Base Properties and Protonation Equilibria

The nitrogen atom in the quinoline ring possesses a lone pair of electrons and can act as a base, accepting a proton in acidic media to form a quinolinium salt. quimicaorganica.orgyoutube.com The basicity of the quinoline ring is influenced by the substituents present.

The methyl group at the 6-position is an electron-donating group, which is expected to increase the basicity of the quinoline nitrogen compared to unsubstituted quinoline. The pKa of 6-methylquinoline (B44275) has been reported to be around 4.68 to 5.20. hmdb.cafoodb.caiucr.org The methanol group at the 3-position may have a slight electron-withdrawing inductive effect, which could slightly decrease the basicity. Protonation of quinolines can lead to a significant enhancement of their fluorescence. rsc.orgresearchgate.net The study of protonation equilibria is important for understanding the behavior of these molecules in biological systems and for developing applications based on their fluorescence properties.

| Compound | pKa (Strongest Basic) | Reference |

| 6-Methylquinoline | 4.68 | hmdb.cafoodb.ca |

| 6-Methylquinoline | 5.20 | iucr.org |

| Quinoline | 4.90 | iucr.org |

| 4-Methylquinoline | 5.66 | iucr.org |

Computational and Theoretical Investigations of 6 Methylquinolin 3 Yl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to predict the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides a feasible method to calculate a molecule's structure and energy. For quinoline (B57606) derivatives, DFT studies are crucial for understanding their electronic behavior and correlating it with their chemical properties.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a basis set like 6-311G(d,p), researchers can calculate the ground-state molecular geometry. bhu.ac.in These calculations yield optimized bond lengths and angles that are often in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net

For instance, the crystal structure of the closely related compound, (2-Chloro-6-methylquinolin-3-yl)methanol (B187100), has been determined experimentally. researchgate.net The molecule is nearly planar, with a root-mean-square deviation for non-hydrogen atoms of 0.026 Å. researchgate.netnih.govnih.gov In the crystal, molecules are stabilized by O-H···O hydrogen bonds and π-π stacking interactions. researchgate.netnih.gov DFT optimization of such a structure would refine these geometric parameters in a gaseous phase or solvated model, providing a theoretical benchmark.

The electronic structure analysis that follows geometry optimization reveals how electrons are distributed within the molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. bhu.ac.in For quinoline derivatives, the nitrogen atom typically represents a region of negative potential, indicating its nucleophilic character. researchgate.net

Table 1: Experimental Crystal Data for (2-Chloro-6-methylquinolin-3-yl)methanol

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₁H₁₀ClNO | researchgate.net |

| Molecular Weight | 207.65 | researchgate.net |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 14.8091 (17) | researchgate.netnih.gov |

| b (Å) | 4.6387 (5) | researchgate.netnih.gov |

| c (Å) | 14.5098 (11) | researchgate.netnih.gov |

| β (°) | 96.594 (9) | researchgate.netnih.gov |

| Volume (ų) | 990.16 (17) | researchgate.netnih.gov |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and polarizability. researchgate.net For various quinoline derivatives, DFT calculations have shown that the HOMO-LUMO gap can be modulated by different substituents. researchgate.net Studies on related quinoline compounds reveal that the HOMO-LUMO energy gap is modest, which indicates good stability. mdpi.com FMO analysis helps in understanding the electronic transitions and charge transfer properties within the molecule. mdpi.commalariaworld.org

DFT calculations are also a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to validate the computed structure. Time-dependent DFT (TD-DFT) is particularly effective for predicting electronic absorption spectra (UV-Vis). malariaworld.org

For example, a computational study on 2-formyl-6-methoxy-3-carbethoxy quinoline using TD-DFT at the M06/6-311G* level predicted absorption peaks at 194, 241, and 316 nm. malariaworld.org These values showed a strong correlation with the experimentally observed peaks at 207, 237, and 319 nm, confirming the accuracy of the theoretical model. malariaworld.org The calculations can also elucidate the nature of these electronic transitions, often identifying them as originating from the HOMO to the LUMO. malariaworld.org Similarly, theoretical calculations of NMR chemical shifts for quinoline derivatives have shown good agreement with experimental ¹H and ¹³C NMR spectra, aiding in the structural confirmation of synthesized compounds. mdpi.com

Table 2: Comparison of Experimental and Theoretically Calculated UV-Vis Absorption Peaks for 2-formyl-6-methoxy-3-carbethoxy quinoline

| Spectrum | Peak 1 (nm) | Peak 2 (nm) | Peak 3 (nm) | Reference |

|---|---|---|---|---|

| Experimental | 207 | 237 | 319 | malariaworld.org |

| Calculated (TD-M06) | 194 | 241 | 316 | malariaworld.org |

Molecular Dynamics (MD) Simulations for Conformational Studies

While DFT calculations are excellent for static, ground-state properties, Molecular Dynamics (MD) simulations provide insights into the movement and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how a molecule like (6-Methylquinolin-3-yl)methanol might behave in a solution or interact with other molecules. mdpi.com

These simulations are typically performed by placing the molecule in a simulated environment, such as a periodic box of water molecules, and applying a force field (like CHARMM36) to describe the interatomic forces. mdpi.combiorxiv.org The simulation tracks the trajectory of each atom over a set period, often nanoseconds, at a constant temperature and pressure. biorxiv.org

For quinoline derivatives, MD simulations have been used to study the conformational stability of ligands within protein active sites. mdpi.com Analysis of the root-mean-square deviation (RMSD) of the ligand's atoms over the simulation time can indicate whether the molecule maintains a stable conformation or undergoes significant structural changes. mdpi.com Such studies have shown that some quinoline derivatives exhibit conformational interconversion due to free rotation around certain bonds, while others remain in a more rigid state. mdpi.com This information is vital for understanding how the molecule's shape and flexibility influence its interactions and function.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are invaluable for elucidating the detailed mechanisms of chemical reactions. These studies can map out the entire energy landscape of a reaction, including the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net

For quinoline derivatives, these methods can be applied to understand reactions such as nucleophilic substitution. For example, studies on related chloroquinolines have investigated their reactivity with various nucleophiles. mdpi.com A theoretical study of such a reaction would involve locating the transition state structure for the nucleophilic attack on the quinoline ring. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility. researchgate.net

These computational approaches have been successfully used to model complex reaction pathways, such as the base-catalyzed addition of thiols or diols to activated carbon-carbon triple bonds, proceeding through intermediate carbanions and subsequent cyclization. researchgate.net By applying these methods to this compound or its precursors, one can predict reaction outcomes and optimize synthetic conditions.

QSAR Studies in Non-Biological Contexts (e.g., relating structure to chemical reactivity or material properties)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a molecule's structural or physicochemical properties with a specific activity. While most commonly used in drug discovery, the QSAR approach can be extended to non-biological contexts, such as predicting chemical reactivity or material properties.

In this context, the "structure" is represented by quantum chemical descriptors calculated using DFT. These descriptors can include:

Electronic Properties: HOMO and LUMO energies, the HOMO-LUMO gap, and dipole moment. bhu.ac.inresearchgate.net

Steric Properties: Molecular volume and surface area.

Topological Properties: Descriptors based on the molecular graph.

The "activity" can be a measure of chemical reactivity (e.g., reaction rate constants) or a specific material property. For instance, computational studies on quinoline derivatives have linked their electronic properties to their potential for non-linear optical (NLO) applications. researchgate.net A small HOMO-LUMO gap, indicating high polarizability, is often a predictor of strong NLO properties. researchgate.net Similarly, the calculated energy band gap from DFT can suggest a material's suitability for opto-electronic applications. malariaworld.org By building a QSAR model, one could predict the NLO or opto-electronic performance of a series of quinoline derivatives based solely on their computed molecular descriptors, guiding the design of new materials with enhanced properties.

Applications of 6 Methylquinolin 3 Yl Methanol in Chemical Sciences

As a Versatile Synthetic Building Block in Organic Synthesis

The presence of a hydroxyl group and an aromatic nitrogen atom in (6-Methylquinolin-3-yl)methanol provides multiple avenues for its utilization as a versatile synthetic intermediate. It serves as a precursor for the construction of more complex molecular architectures, including various heterocyclic systems and advanced organic materials.

Synthesis of Quinoline-Based Scaffolds and Heterocycles

This compound is a valuable precursor for the synthesis of a wide array of quinoline-based scaffolds and other heterocyclic compounds. The hydroxymethyl group at the 3-position can be readily oxidized to the corresponding aldehyde, 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043), which is a key intermediate in the synthesis of various derivatives. For instance, this aldehyde can be reduced back to (2-Chloro-6-methylquinolin-3-yl)methanol (B187100) using sodium borohydride (B1222165) with a montmorillonite (B579905) K-10 catalyst nih.govnih.govresearchgate.net.

The aldehyde intermediate can also be reacted with different nucleophiles to generate a diverse range of heterocyclic structures. For example, its reaction with hydrazides and acyl chlorides has been employed to synthesize novel ester derivatives of quinoline (B57606) rsc.org. Furthermore, benzo[f]quinoline-based heterocycles have been prepared from similar carbaldehyde precursors, highlighting the synthetic utility of this functional group nih.gov. The versatility of the quinoline scaffold is further demonstrated by the numerous named reactions used for its synthesis, such as the Skraup, Friedlander, and Doebner-von Miller reactions, which allow for the introduction of various substituents on the quinoline ring pharmaguideline.comtaylorandfrancis.comresearchgate.netsemanticscholar.orgorganic-chemistry.orgnih.govpreprints.orgtubitak.gov.trresearchgate.netthaiscience.info.

The table below summarizes various synthetic methods that can be employed to generate diverse quinoline-based structures, for which this compound can serve as a potential starting material or a target molecule.

| Synthetic Method | Reactants | Product Type | Reference(s) |

| Friedlander Synthesis | o-aminobenzaldehyde/ketone and a compound with an active methylene (B1212753) group | Substituted Quinolines | pharmaguideline.com |

| Skraup Synthesis | Aniline (B41778), glycerol (B35011), sulfuric acid, and an oxidizing agent | Quinolines | pharmaguideline.comresearchgate.net |

| Doebner-von Miller Reaction | α,β-Unsaturated carbonyl compound and an aniline | Substituted Quinolines | nih.gov |

| Pfitzinger Reaction | Isatin with a carbonyl compound | Quinoline-4-carboxylic acids | pharmaguideline.comresearchgate.net |

| Combes Quinoline Synthesis | Anilines and β-diketones | Substituted Quinolines | taylorandfrancis.com |

| Palladium-Catalyzed Cross-Coupling | Halogenated quinolines with various organometallic reagents | Substituted Quinolines | scilit.comacs.org |

Precursor for Advanced Organic Materials

The unique photophysical and electronic properties of the quinoline ring system make it an attractive component for the design of advanced organic materials. Quinoline derivatives have been successfully incorporated into polymers, fluorescent probes, and organic light-emitting diodes (OLEDs) semanticscholar.orgtubitak.gov.trrsc.orgmdpi.comresearchgate.net. The hydroxymethyl group of this compound offers a convenient handle for polymerization or for linking the quinoline moiety to other functional units.

While direct applications of this compound in this area are not extensively documented, its potential as a precursor is significant. For instance, it could be used to synthesize monomers for polymerization, leading to quinoline-containing polymers with tailored electronic and optical properties. Furthermore, by modifying the hydroxyl group, it can be converted into a variety of derivatives suitable for applications in materials science.

The following table lists potential applications of quinoline derivatives in advanced organic materials, for which this compound could be a valuable precursor.

| Material Application | Role of Quinoline Derivative | Potential Advantage | Reference(s) |

| Organic Light-Emitting Diodes (OLEDs) | Emitter or host material | High quantum yields of fluorescence | mdpi.com |

| Fluorescent Probes/Sensors | Fluorophore for detecting ions or molecules | High sensitivity and selectivity | nih.govrsc.orgmdpi.comnih.govdp.tech |

| Polymers | Monomeric unit | Enhanced thermal stability and specific electronic properties | semanticscholar.orgtubitak.gov.trresearchgate.net |

| Dyes | Chromophore | Access to a range of colors, particularly yellows | taylorandfrancis.com |

Role as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atom in the quinoline ring and the oxygen atom of the hydroxymethyl group make this compound a potential bidentate or monodentate ligand for a variety of metal ions. The resulting metal complexes can exhibit interesting structural features and catalytic activities.

Design and Synthesis of Metal Complexes Featuring this compound

The coordinating ability of the quinoline moiety is well-established, with numerous examples of metal complexes formed with a wide range of quinoline-based ligands mdpi.comresearchgate.netnih.govnih.gov. These complexes often exhibit diverse coordination geometries and interesting physicochemical properties. For example, Schiff base ligands incorporating the quinoline unit have been used to synthesize dinuclear and mononuclear complexes of transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) researchgate.netnih.gov.

This compound can potentially coordinate to a metal center through the quinoline nitrogen and the hydroxyl oxygen, forming a stable five-membered chelate ring. Alternatively, it could act as a monodentate ligand through the nitrogen atom. The synthesis of such complexes would typically involve the reaction of this compound with a suitable metal salt in an appropriate solvent.

The table below presents examples of metal complexes formed with quinoline-based ligands, illustrating the potential of this compound in coordination chemistry.

| Ligand Type | Metal Ion(s) | Resulting Complex Structure | Reference(s) |

| Julolidine-Quinoline Schiff Base | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Dinuclear and Mononuclear Complexes | researchgate.netnih.gov |

| 6-Methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone | Cu(II), Zn(II), Co(III) | Mononuclear and Dinuclear Complexes | thieme-connect.com |

| Imine Quinoline Derivative | Cu(II) | Mononuclear Complexes | mdpi.com |

| N-Amino Quinolone Derivatives | Co(II), Ni(II), Cu(II) | Octahedral Complexes | nih.gov |

Catalytic Performance in Organic Transformations (e.g., enantioselective reactions)

Metal complexes bearing quinoline-based ligands have emerged as powerful catalysts in a variety of organic transformations, including important asymmetric reactions researchgate.netthieme-connect.comthieme-connect.com. The chirality can be introduced either in the ligand backbone or at the metal center, leading to highly enantioselective catalysts.

While the catalytic applications of complexes derived directly from this compound have yet to be extensively explored, the potential is considerable. Chiral derivatives of this compound could be synthesized and used as ligands in a range of catalytic processes. For instance, chiral quinoline-based ligands have been successfully employed in asymmetric C-C bond formations, allylic alkylations, hydrogenations, and cross-coupling reactions scilit.comresearchgate.netnih.govthieme-connect.comnih.gov. The development of catalysts based on this compound could offer new possibilities in enantioselective synthesis.

The following table highlights some of the asymmetric reactions where quinoline-metal complexes have shown significant catalytic activity.

| Asymmetric Reaction | Catalyst System | Key Features | Reference(s) |

| Carbon-Carbon Bond Formation | Chiral Quinoline-Metal Complexes | Generation of enantiomerically pure compounds | researchgate.netthieme-connect.com |

| Allylic Reactions | Chiral Quinoline-Metal Complexes | High enantioselectivity | researchgate.netthieme-connect.com |

| Hydrogenation | Chiral Cationic Ruthenium(II)/Diamine Complexes | Excellent enantioselectivity for quinolines | nih.gov |

| Cross-Coupling Reactions | Palladium-Quinoline Complexes | Ligandless and efficient | scilit.comnih.gov |

| Cyclopropanation | Chiral Quinoline-Copper Complexes | High yields and enantioselectivities | researchgate.netthieme-connect.com |

Applications in Analytical Chemistry as a Reagent or Derivatizing Agent

Quinoline derivatives have found applications in analytical chemistry, particularly as fluorescent probes and analytical reagents vedantu.com. The inherent fluorescence of the quinoline ring system can be modulated by the presence of specific analytes, making them suitable for sensor development. For example, quinoline-based fluorescent probes have been designed for the detection of metal ions like Zn²⁺ and for monitoring biologically important species such as hypochlorous acid rsc.orgmdpi.comnih.gov.

This compound, after suitable functionalization of its hydroxyl group, could be transformed into a fluorescent sensor. For instance, coupling it with a specific recognition moiety could lead to a probe that exhibits a change in its fluorescence properties upon binding to a target analyte. Additionally, the well-known analytical reagent 8-hydroxyquinoline (B1678124) suggests that other hydroxylated quinolines could also serve as valuable tools in analytical chemistry vedantu.com.

The table below lists examples of quinoline derivatives used in analytical applications, underscoring the potential of this compound in this field.

| Analytical Application | Quinoline Derivative | Target Analyte | Detection Principle | Reference(s) |

| Fluorescent Sensor | 1H-Pyrazolo[3,4-b]quinoline derivative | Zn²⁺ | Photoinduced Electron Transfer (PET) | mdpi.com |

| Fluorescent Probe | D-A-D type quinoline chemosensor | Tetrameric transthyretin | Fluorescence enhancement | nih.gov |

| Fluorescent Probe | Quinoline-based probe (HQ) | Hypochlorous acid (HOCl) | Fluorescence quenching | rsc.orgnih.gov |

| Analytical Reagent | 8-Hydroxyquinoline | Various metal ions | Chelation and precipitation/extraction | vedantu.com |

Potential in Material Science (e.g., optical materials, conductive polymers)

The exploration of quinoline-containing compounds in material science is an active area of research. Quinoline moieties are known for their photoluminescent and electronic properties, making them attractive building blocks for functional materials. sigmaaldrich.comias.ac.inugr.es For instance, various quinoline derivatives have been incorporated into the structure of luminescent polymers and coordination polymers, which show potential for applications in areas such as light-emitting devices and sensors. sigmaaldrich.comias.ac.in

However, specific research detailing the synthesis and characterization of optical or conductive materials directly derived from this compound is not prominently documented. The available information primarily points to its role as a synthetic intermediate in the preparation of more complex molecules. google.comresearchgate.net For example, a related compound, (2-Chloro-6-methylquinolin-3-yl)methanol, has been synthesized and its crystal structure analyzed, which is a fundamental step in understanding the solid-state properties of a material. google.comorcid.org Such crystallographic studies can provide insights into molecular packing and intermolecular interactions, which are crucial for designing materials with specific optical or electronic characteristics. agosr.com

While direct evidence is lacking for this compound, the general characteristics of the quinoline ring system suggest a theoretical potential for its derivatives in material science. The nitrogen atom in the quinoline ring can influence the electronic properties, and the planar structure of the ring system can facilitate π-π stacking interactions, which are important for charge transport in conductive materials. agosr.com Furthermore, the hydroxyl group in this compound offers a reactive site for polymerization or for incorporation into larger macromolecular structures.

Table 1: Investigated Quinoline Derivatives in Material Science

| Compound/Derivative Class | Application Area | Key Findings |

| Quinoline Dyes | Luminescent Polymers | Act as photoinitiators for polymerization, resulting in fluorescent polymers. sigmaaldrich.com |

| 2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylate | Coordination Polymers | Forms a 2D photoluminescent coordination polymer with copper(II). ias.ac.in |

| (2-Chloro-6-methylquinolin-3-yl)methanol | Crystallographic Studies | Molecular structure and crystal packing have been determined, showing potential for hydrogen bonding and π-π stacking. google.comorcid.org |

It is important to note that the potential of this compound in material science remains largely speculative without dedicated research. Future studies would need to focus on the synthesis of polymers or other materials incorporating this specific compound and the subsequent characterization of their optical and electrical properties to validate any potential applications.

Future Research Directions and Broader Academic Impact

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has historically relied on classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses. pharmaguideline.comum.edu.myresearchgate.net While effective, these reactions often require harsh conditions, strong acids, and high temperatures, which are inconsistent with modern principles of green chemistry. numberanalytics.comuop.edu.pk Future research should focus on developing novel and sustainable synthetic pathways to (6-Methylquinolin-3-yl)methanol.

A promising direction involves the application of green chemistry techniques, such as microwave-assisted synthesis and the use of environmentally benign solvents. rasayanjournal.co.inrsc.org For instance, a potential sustainable route could involve the reduction of a precursor like 6-methylquinoline-3-carbaldehyde. Research into microwave-irradiated reduction reactions, possibly using solid-supported catalysts like montmorillonite (B579905) K-10 with reducing agents such as sodium borohydride (B1222165), could offer a rapid, efficient, and eco-friendly alternative to traditional methods. nih.govresearchgate.net Exploring one-pot, multi-component reactions that build the quinoline scaffold and install the necessary functional groups simultaneously would also represent a significant advance in atom economy and process efficiency. researchgate.net

Table 1: Proposed Sustainable Synthetic Approaches

| Approach | Key Features | Potential Advantages |

|---|---|---|

| Microwave-Assisted Reduction | Use of microwave irradiation to accelerate the reduction of a carbaldehyde precursor. | Reduced reaction times, lower energy consumption, improved yields. |

| Catalytic Transfer Hydrogenation | Employing a hydrogen donor (e.g., formic acid, isopropanol) with a metal catalyst. | Avoids the use of high-pressure hydrogen gas, milder reaction conditions. |

| Biocatalytic Synthesis | Using enzymes (e.g., alcohol dehydrogenases) for stereoselective reduction. | High selectivity, operation in aqueous media, biodegradable catalysts. |

| Solvent-Free Synthesis | Conducting reactions on solid supports or in eutectic mixtures. rasayanjournal.co.in | Elimination of hazardous organic solvents, easier product isolation. rasayanjournal.co.inmdpi.com |

Exploration of Advanced Spectroscopic Techniques for Dynamic Studies

The characterization of quinoline derivatives is routinely performed using standard spectroscopic methods like NMR (¹H, ¹³C), IR, and UV-Vis spectroscopy. nih.govtandfonline.com While these techniques are essential for structural elucidation, future research could employ more advanced spectroscopic methods to investigate the dynamic behavior of this compound.

Techniques such as time-resolved fluorescence spectroscopy and pump-probe spectroscopy could be utilized to study the excited-state dynamics and photophysical properties of the molecule. Given that quinoline derivatives are known for their fluorescence and are used as molecular probes, understanding these dynamic processes is crucial for designing new sensors and imaging agents. nih.govarabjchem.org Furthermore, advanced 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY) can provide deeper insights into the precise spatial relationships and coupling networks within the molecule, confirming structural assignments with greater certainty. nih.gov These dynamic studies could reveal how the molecule interacts with its environment, undergoes conformational changes, or participates in photochemical reactions, providing data that is inaccessible through static measurements.

Table 2: Advanced Spectroscopic Techniques and Potential Applications

| Technique | Information Gained | Potential Application for this compound |

|---|---|---|

| Time-Resolved Fluorescence Spectroscopy | Excited-state lifetimes, quantum yields, quenching dynamics. | Development of fluorescent probes and sensors. nih.govarabjchem.org |

| Transient Absorption Spectroscopy | Characterization of short-lived intermediates (e.g., radicals, triplet states). | Mechanistic studies of photochemical reactions. |

| 2D NMR (NOESY/ROESY) | Through-space nuclear correlations and conformational analysis. | Elucidation of 3D structure and interactions with other molecules. |

| Raman Spectroscopy | Vibrational modes and molecular fingerprinting. researchgate.net | In-situ monitoring of reactions and structural changes. researchgate.net |

Integration with Machine Learning and AI for Predictive Chemistry

The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is creating a new paradigm of "predictive chemistry." nih.govrsc.org This approach uses algorithms to predict molecular properties, reaction outcomes, and even entire synthetic routes from chemical data. frontiersin.orgacs.org this compound and its analogues are ideal candidates for the application of these computational tools.

Future research could focus on creating a curated dataset of experimental and calculated properties for a library of related quinoline derivatives. This dataset could then be used to train ML models to:

Predict Reactivity: Forecast the most likely sites of reaction and the products of various chemical transformations.

Optimize Synthesis: Predict the optimal reaction conditions (catalyst, solvent, temperature) to maximize yield and minimize byproducts. nih.gov

Screen for Properties: Computationally screen for derivatives with desired photophysical, or other characteristics, thereby accelerating the discovery of new functional molecules without synthesizing every compound. frontiersin.orgnih.gov

This integration would not only speed up the research and development cycle but also generate deeper, data-driven insights into the structure-property relationships governing this class of heterocyclic compounds. nih.gov

Contribution to Fundamental Understanding of Heterocyclic Compound Reactivity

The quinoline ring system is electron-deficient due to the nitrogen atom, which influences its reactivity. numberanalytics.comgcwgandhinagar.com Electrophilic substitutions typically occur on the benzene (B151609) ring (at positions 5 and 8), while nucleophilic substitutions favor the pyridine (B92270) ring (at positions 2 and 4). pharmaguideline.comuop.edu.pkorientjchem.org The specific substitution pattern of this compound—an electron-donating methyl group on the benzene ring and a hydroxymethyl group on the pyridine ring—presents a unique opportunity to study the interplay of these electronic effects.

Future research could systematically investigate various reactions to map the compound's reactivity profile. For example, studying electrophilic aromatic substitution reactions (e.g., nitration, halogenation) would reveal how the activating methyl group at C6 and the deactivating nature of the pyridine ring collectively direct incoming electrophiles. numberanalytics.comuop.edu.pk Concurrently, exploring the reactivity of the C3-methanol group (e.g., oxidation to an aldehyde or carboxylic acid, esterification) would provide valuable data on how the quinoline core influences the chemistry of its substituents. This work would contribute to a more nuanced, fundamental understanding of how substituent effects modulate the inherent reactivity of complex heterocyclic scaffolds.

Impact on Green Chemistry Methodologies

Advancing the synthesis and application of this compound can serve as a valuable case study for the broader implementation of green chemistry principles. numberanalytics.com The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. rasayanjournal.co.inresearchgate.net

Research focused on this compound can directly impact and validate several of these principles:

Catalysis: Development of novel heterogeneous or biocatalysts for its synthesis would advance the goal of using catalytic reagents over stoichiometric ones.

Safer Solvents and Auxiliaries: Pioneering its synthesis in green solvents like water, ionic liquids, or deep eutectic solvents would contribute to the reduction of volatile organic compounds (VOCs). mdpi.com

Design for Energy Efficiency: Utilizing energy-efficient methods like microwave or ultrasonic irradiation for its synthesis showcases pathways to reduce the carbon footprint of chemical manufacturing. rsc.org

Use of Renewable Feedstocks: Future work could explore synthesizing the quinoline scaffold from bio-based starting materials, aligning with the goal of moving away from petrochemical dependence.

By using this compound as a target molecule, chemists can develop and refine green methodologies that are transferable to the synthesis of other important heterocyclic compounds, thereby amplifying the academic and industrial impact.

Q & A

Q. What are the common synthetic routes for (6-Methylquinolin-3-yl)methanol, and how can reaction conditions be optimized?

The synthesis typically involves the reduction of a carbonyl precursor. For example, (2-Chloro-6-methylquinolin-3-yl)methanol is synthesized via sodium borohydride (NaBH₄) reduction of 2-chloro-6-methylquinoline-3-carbaldehyde under microwave irradiation (500 W, 5 min) with montmorillonite K-10 as a catalyst . Key optimization factors include:

- Catalyst selection : Montmorillonite K-10 enhances reaction efficiency.

- Solvent system : Ethyl acetate/petroleum ether (3:5) for column chromatography purification.

- Reducing agent : NaBH₄ is preferred for selective reduction of aldehydes to alcohols without over-reduction.

Q. How can the purity and identity of this compound be confirmed experimentally?

- Spectroscopic techniques : NMR (¹H/¹³C) to confirm functional groups (e.g., -CH₂OH resonance at δ ~4.5 ppm).

- Mass spectrometry : Molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular formula (C₁₁H₁₁NO).

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intramolecular interactions (e.g., O–H···O hydrogen bonds) .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm), using acetonitrile/water gradients.

- TLC : Silica gel plates with ethyl acetate/hexane (1:3) eluent, visualized under UV light.

- Elemental analysis : Validate C, H, N, and O percentages against theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data refinement for this compound?

- Software tools : Use SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks .

- Validation metrics : Check R-factor convergence (e.g., R₁ < 0.05) and residual electron density peaks.

- Hydrogen bonding : Confirm intramolecular S(5) motifs (C–H···O) and intermolecular O–H···O interactions using WinGX .

Q. How do non-covalent interactions influence the crystal packing of this compound?

- Key interactions :

- O–H···O hydrogen bonds : Link molecules into chains (distance ~2.7 Å).

- C–H···π interactions : Stabilize layers (e.g., aromatic H to quinoline rings, ~3.5 Å).

- π-π stacking : Planar quinoline rings stack with centroid distances ~3.7 Å .

Q. How can computational methods predict reaction pathways for novel derivatives of this compound?

- Retrosynthetic analysis : Employ AI-driven tools (e.g., Reaxys/Pistachio databases) to identify feasible precursors and reaction steps .